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Abstract
Chroman-8-carbaldehyde (CAS No: 327183-32-4) is a heterocyclic building block featuring a

chroman core functionalized with an aldehyde group.[1][2][3][4] This structure is a valuable

intermediate in organic synthesis, particularly for generating diverse molecular libraries for drug

discovery and materials science.[5][6] Accurate structural confirmation and purity assessment

are paramount for its application, necessitating a multi-technique spectroscopic approach. This

guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for Chroman-8-carbaldehyde. It is designed

to serve as a technical resource for researchers, offering not just data, but the underlying

scientific rationale for each spectral assignment, grounded in established principles and

experimental evidence.

Molecular Structure and Properties
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in

Chroman-8-carbaldehyde are numbered as shown below. This numbering scheme will be

used consistently throughout the NMR and MS analyses.

Molecular Formula: C₁₀H₁₀O₂[1][7]
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Molecular Weight: 162.19 g/mol [1][7]

Appearance: White to off-white solid[7]

Structure of Chroman-8-carbaldehyde with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling

patterns, a complete structural assignment can be made.

¹H NMR Spectrum Interpretation
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule.

The experimental data, acquired in CDCl₃ at 400 MHz, shows distinct signals for the aldehydic,

aromatic, and aliphatic protons.[7]

Table 1: ¹H NMR Data for Chroman-8-carbaldehyde (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

10.41 Singlet (s) 1H - H9 (CHO)

7.64-7.63
Doublet of

Doublets (dd)
1H J = 8.1, 1.5 H7

7.25 Doublet (d) 1H J = 5.13 H5

6.89 Triplet (t) 1H J = 7.3 H6

4.30 Triplet (t) 2H J = 5.1 H2

2.83 Triplet (t) 2H J = 6.2 H4

| 2.09-2.03 | Multiplet (m) | 2H | - | H3 |
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Causality Behind Assignments:

Aldehydic Proton (H9): The signal at 10.41 ppm is highly deshielded, a characteristic

chemical shift for an aldehyde proton directly attached to a carbonyl group. Its singlet

multiplicity confirms the absence of adjacent protons.[7]

Aromatic Protons (H5, H6, H7):

The proton at 7.64-7.63 ppm (H7) is the most downfield in the aromatic region. This is due

to the combined electron-withdrawing (deshielding) effects of the adjacent aldehyde group

and the ring oxygen. It appears as a doublet of doublets, indicating coupling to two non-

equivalent neighboring protons: ortho coupling to H6 (J ≈ 8.1 Hz) and meta coupling to H5

(J ≈ 1.5 Hz).[7]

The proton at 6.89 ppm (H6) is shielded relative to H7 and H5 and appears as a triplet.

This pattern arises from coupling to two ortho protons, H5 and H7, with similar coupling

constants (J ≈ 7.3 Hz).[7]

The proton at 7.25 ppm (H5) is ortho to the aliphatic ring junction and appears as a

doublet.[7]

Aliphatic Protons (H2, H3, H4):

The signal at 4.30 ppm (H2) corresponds to the two protons on the carbon adjacent to the

ether oxygen (C2). The strong deshielding effect of the oxygen atom shifts this signal

significantly downfield. It appears as a triplet, indicating coupling to the two adjacent

protons on C3 (J = 5.1 Hz).[7]

The signal at 2.83 ppm (H4) is assigned to the benzylic protons on C4. These protons are

adjacent to the aromatic ring and appear as a triplet due to coupling with the two protons

on C3 (J = 6.2 Hz).[7]

The multiplet between 2.09-2.03 ppm (H3) represents the two protons on C3. These

protons are coupled to both the C2 and C4 protons, resulting in a more complex splitting

pattern (a pentet or multiplet).[7]

¹³C NMR Spectrum Interpretation
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While direct experimental data for Chroman-8-carbaldehyde is not widely published, a highly

reliable predicted spectrum can be generated based on established chemical shift ranges and

computational models.[8][9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for Chroman-8-carbaldehyde

Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~192 C9 (CHO)

Carbonyl carbons of
aromatic aldehydes
typically appear in this
highly deshielded region.
[12]

~160 C8a
Aromatic carbon attached to

the ether oxygen (quaternary).

~138 C7
Aromatic CH carbon ortho to

the aldehyde group.

~129 C8
Aromatic quaternary carbon

bearing the aldehyde group.

~122 C4a
Aromatic quaternary carbon at

the ring junction.

~120 C5 Aromatic CH carbon.

~117 C6 Aromatic CH carbon.

~65 C2
Aliphatic carbon bonded to the

ether oxygen (O-CH₂).

~28 C4
Aliphatic benzylic carbon (Ar-

CH₂).

| ~22 | C3 | Aliphatic CH₂ carbon situated between two other CH₂ groups. |

Infrared (IR) Spectroscopy Analysis
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IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The spectrum of Chroman-8-carbaldehyde is dominated by absorptions from the

aldehyde, the aromatic ring, and the ether linkage.

Table 3: Key IR Absorption Bands for Chroman-8-carbaldehyde

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3050 Medium-Weak C-H Stretch Aromatic C-H

~2950-2850 Medium C-H Stretch Aliphatic CH₂

~2850 & ~2750 Weak but Sharp
C-H Stretch (Fermi

Doublet)
Aldehydic C-H

~1690 Strong, Sharp C=O Stretch Conjugated Aldehyde

~1600 & ~1470 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch Aryl-Alkyl Ether

| ~800-750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |

Interpretation of Diagnostic Peaks:

Carbonyl (C=O) Stretch: As an aromatic aldehyde, the carbonyl group is in conjugation with

the benzene ring. This conjugation lowers the vibrational frequency compared to a saturated

aldehyde. A strong, sharp absorption is expected around 1705-1685 cm⁻¹.[13][14][15] This is

one of the most intense and easily identifiable peaks in the spectrum.

Aldehydic C-H Stretch: The C-H bond of the aldehyde group presents a highly characteristic

feature: a pair of weak to medium absorptions, often referred to as a Fermi doublet,

appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[14][15][16] The presence of both peaks is a

definitive indicator of an aldehyde functional group and helps distinguish it from a ketone.[14]

Ether C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong C-O

stretching band, typically in the 1270-1200 cm⁻¹ region.[17]
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Fig. 2: Spectroscopic Interpretation Workflow
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A logical workflow for the comprehensive spectroscopic analysis of Chroman-8-carbaldehyde.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural insights

through the analysis of its fragmentation patterns under ionization. For Chroman-8-
carbaldehyde, Electron Ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of Chroman-8-carbaldehyde
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m/z (mass-to-
charge)

Proposed Ion Formula Notes

162 [M]⁺· [C₁₀H₁₀O₂]⁺· Molecular Ion

161 [M-H]⁺ [C₁₀H₉O₂]⁺
Loss of the aldehydic

hydrogen radical.

133 [M-CHO]⁺ [C₉H₉O]⁺

Loss of the formyl

radical (-CHO), a

common

fragmentation for

aldehydes.

134 [M-C₂H₄]⁺· [C₈H₆O₂]⁺·

Retro-Diels-Alder

(RDA) type

fragmentation of the

dihydropyran ring.

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation after initial losses. |

Proposed Fragmentation Pathway:

The fragmentation of chroman derivatives often involves characteristic losses related to both

the heterocyclic ring and its substituents.[18][19]

Molecular Ion Formation: Upon electron impact, a radical cation, the molecular ion [M]⁺·, is

formed at m/z = 162.

Primary Fragmentations:

Loss of H·: The labile aldehydic hydrogen can be lost to form a stable acylium ion at m/z =

161.

Loss of ·CHO: Cleavage of the C-C bond between the aromatic ring and the aldehyde

group results in the loss of a formyl radical, yielding a major fragment at m/z = 133.

Ring Cleavage: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation

pathway for cyclic ethers. This would involve the cleavage of the dihydropyran ring,
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leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 134.

Fig. 3: Proposed MS Fragmentation Pathway
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Key fragmentation steps for Chroman-8-carbaldehyde under electron ionization.

Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed. The

methodologies described below represent best practices for the analysis of a solid, non-volatile

organic compound like Chroman-8-carbaldehyde.

NMR Data Acquisition Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of Chroman-8-carbaldehyde.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually

into the magnet.
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Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or

manual shimming to optimize magnetic field homogeneity.

Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to

0.00 ppm.

IR Data Acquisition Protocol (Attenuated Total
Reflectance - ATR)

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is

crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

Sample Application: Place a small amount of the solid Chroman-8-carbaldehyde powder

directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good

contact between the sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically performs the background

subtraction, providing the final transmittance or absorbance spectrum.
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Mass Spectrometry Data Acquisition Protocol (GC-MS
with EI)

Sample Preparation: Prepare a dilute solution of Chroman-8-carbaldehyde (~100 µg/mL) in

a volatile organic solvent like ethyl acetate or dichloromethane.

GC Method:

Injector: Set the injector temperature to 250°C.

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of 280°C and hold for 5 minutes.

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

MS Method:

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range from m/z 40 to 400.

Source Temperature: Set the ion source temperature to ~230°C.

Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the

components before they enter the mass spectrometer for ionization and analysis.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum

corresponding to the peak for Chroman-8-carbaldehyde. Compare the spectrum against

libraries (e.g., NIST) and interpret the fragmentation pattern.

Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural

confirmation of Chroman-8-carbaldehyde. ¹H NMR definitively establishes the proton

connectivity and environment. IR spectroscopy confirms the presence of the key aldehyde and
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ether functional groups through their characteristic vibrational frequencies. Mass spectrometry

verifies the molecular weight and provides corroborating structural evidence through

predictable fragmentation pathways. Together, these techniques offer a robust analytical

fingerprint, essential for ensuring the identity and quality of Chroman-8-carbaldehyde in

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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